molecular formula C20H20Cl2N4O2 B5508418 2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide

2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide

Cat. No. B5508418
M. Wt: 419.3 g/mol
InChI Key: MKNMKDADJVGSGX-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMXB-A, and it has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

DMXB-A acts as a partial agonist of nAChRs, which are ion channels that are involved in the transmission of nerve impulses. By binding to these receptors, DMXB-A can modulate the activity of the channel and affect the transmission of nerve impulses. This can lead to a wide range of biochemical and physiological effects, depending on the specific receptors that are affected.
Biochemical and Physiological Effects
DMXB-A has been found to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, and it has also been found to reduce pain sensitivity in animal models of chronic pain. Additionally, DMXB-A has been shown to have anti-inflammatory effects and to improve lung function in animal models of chronic obstructive pulmonary disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMXB-A for lab experiments is its specificity for nAChRs. This allows researchers to selectively modulate the activity of these receptors without affecting other ion channels or receptors. Additionally, DMXB-A has a relatively long half-life, which allows for sustained effects in animal models. However, one limitation of DMXB-A is its relatively low potency, which can make it difficult to achieve the desired effects at lower doses.

Future Directions

There are many potential future directions for research on DMXB-A. One area of interest is the potential use of DMXB-A as a therapeutic agent for various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and addiction. Additionally, there is ongoing research into the role of nAChRs in various physiological processes, and DMXB-A could be a useful tool for further investigating these processes. Finally, there is interest in developing more potent and selective nAChR modulators based on the structure of DMXB-A.

Synthesis Methods

DMXB-A is synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzoic acid with 1-(2-aminoethyl)-4-morpholine dihydrochloride to form the intermediate compound 2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]benzamido}benzamide. This intermediate compound is then reacted with 2-aminobenzimidazole to form the final product, DMXB-A.

Scientific Research Applications

DMXB-A has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including the ability to modulate the activity of nicotinic acetylcholine receptors (nAChRs). This makes DMXB-A a potentially useful tool for studying the role of nAChRs in various physiological processes, including learning and memory, pain perception, and addiction.

properties

IUPAC Name

2,4-dichloro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N4O2/c21-14-5-6-15(16(22)13-14)19(27)24-20-23-17-3-1-2-4-18(17)26(20)8-7-25-9-11-28-12-10-25/h1-6,13H,7-12H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNMKDADJVGSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide

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